molecular formula C26H21ClN4O6 B11435814 1-({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

1-({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B11435814
M. Wt: 520.9 g/mol
InChI Key: CDZLCRDGOLPULJ-UHFFFAOYSA-N
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Description

1-({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a tetrahydroquinazoline moiety, and a trimethoxyphenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the tetrahydroquinazoline moiety: This step involves a condensation reaction between the pyrido[1,2-a]pyrimidine intermediate and a suitable amine.

    Incorporation of the trimethoxyphenyl group: This can be done through a coupling reaction using reagents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may affect intracellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties.

Properties

Molecular Formula

C26H21ClN4O6

Molecular Weight

520.9 g/mol

IUPAC Name

1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C26H21ClN4O6/c1-35-20-11-17(12-21(36-2)24(20)37-3)31-25(33)18-6-4-5-7-19(18)29(26(31)34)14-16-10-23(32)30-13-15(27)8-9-22(30)28-16/h4-13H,14H2,1-3H3

InChI Key

CDZLCRDGOLPULJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=O)N5C=C(C=CC5=N4)Cl

Origin of Product

United States

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